2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile
Description
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c12-7-9-3-1-5-13-11(9)14-6-2-4-10(14)8-15/h1,3,5,10,15H,2,4,6,8H2 |
InChI Key |
RWYAIDDPDAVVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC=N2)C#N)CO |
Origin of Product |
United States |
Preparation Methods
Preparation of tert-Butyl 2-(Hydroxymethyl) Pyrrolidine-1-Carboxylate
One of the most efficient routes involves the carbamate-protected pyrrolidine derivative, which can be deprotected later to yield the free hydroxymethyl pyrrolidine:
Direct Alkylation of Pyrrolidine
In some protocols, pyrrolidine is directly alkylated with formaldehyde derivatives or hydroxymethylating agents under basic conditions, such as potassium carbonate in solvents like diethyl ether, to afford hydroxymethyl pyrrolidine derivatives.
Functionalization of Nicotinonitrile Core
The nicotinonitrile moiety is functionalized at the 5-position via chloromethylation, which is a pivotal step for subsequent coupling with the pyrrolidine derivative.
Chloromethylation of Nicotinonitrile
- Reagents : Thionyl chloride (SOCl₂) in dichloromethane
- Conditions : Heating at 50°C for 3 hours
- Outcome : Conversion of 5-(hydroxymethyl)nicotinonitrile to 5-(chloromethyl)nicotinonitrile as a reactive intermediate.
Coupling with Pyrrolidine Derivative
The chloromethylated nicotinonitrile reacts with the hydroxymethyl pyrrolidine under nucleophilic substitution conditions:
- Reagents : Base such as sodium hydride (NaH) or potassium carbonate
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Conditions : Low temperature (0°C) to room temperature, stirring for 1-2 hours
- Outcome : Formation of the target compound via nucleophilic substitution at the chloromethyl group.
Summary of the Overall Synthetic Route
Table 1: Summary of Key Reaction Conditions for Preparation
Note: The high yields reported in these procedures demonstrate the robustness of the methods, with the carbamate protection step offering the most straightforward approach for subsequent functionalization.
Additional Considerations
- Protection/Deprotection Strategies : Carbamate protection (e.g., tert-butyl carbamate) is crucial to prevent undesired reactions during chloromethylation and coupling steps.
- Reaction Monitoring : IR and NMR spectroscopy are employed to confirm the formation of key intermediates, such as the lactam carbonyl (around 1645 cm⁻¹) and characteristic NMR signals.
- Purification Techniques : Flash chromatography and recrystallization are standard to isolate pure intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The hydroxymethyl group and the nitrile moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The pyrrolidine ring provides structural rigidity and enhances binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
The following analysis compares 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile with structurally related pyridine derivatives from the Catalog of Pyridine Compounds (2017) .
Structural and Functional Differences
Key Observations :
Substitution Position : The target compound is substituted at the 2-position of the pyridine ring, whereas analogs in and are substituted at the 6-position . This positional variance may influence electronic properties and steric interactions in biological systems.
Functional Groups: The hydroxymethyl group on the pyrrolidine ring in the target compound enhances polarity and hydrogen-bonding capacity compared to the fluorine () and methoxy/methylamide groups (). The amide group in ’s compound introduces hydrogen-bond acceptor/donor properties absent in the nitrile-based analogs.
Molecular Weight : The target compound’s molecular weight (~202.24 g/mol) places it between the lighter fluorinated analog (191.21 g/mol) and the bulkier amide derivative (265.31 g/mol), suggesting intermediate solubility and permeability.
Biological Activity
2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its mechanism of action and structure-activity relationships (SAR).
The compound has a molecular formula of and a molecular weight of 150.18 g/mol. Its IUPAC name is 2-(2-(hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile, indicating its pyrrolidine and nicotinonitrile components.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 2-(2-(hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile |
| CAS Number | 2034457-48-0 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile. In vitro evaluations have shown that compounds containing pyrrolidine rings exhibit significant activity against various Gram-positive and Gram-negative bacteria.
Key Findings:
- The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
- The presence of electron-donating and electron-withdrawing groups on the piperidine ring enhanced antibacterial efficacy, suggesting a structure-activity relationship where modifications can lead to increased bioactivity .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal properties. Studies have reported moderate to good antifungal activity against strains such as Candida albicans and Fusarium oxysporum.
Antifungal Activity Data:
| Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings indicate that the compound could be a promising candidate for the development of new antifungal agents .
The mechanism through which 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Disruption of Membrane Integrity: It might disrupt the integrity of microbial membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the pyrrolidine and nicotinonitrile moieties can significantly influence the biological activity of the compound. For example:
- The introduction of hydroxymethyl groups enhances solubility and interaction with biological targets.
- Variations in substituents on the pyridine ring can lead to changes in potency against specific bacterial or fungal strains.
Case Studies
- Study on Antimicrobial Efficacy: In a recent study, derivatives of pyrrolidine were synthesized and tested for antimicrobial activity. The results indicated that certain substitutions on the pyrrolidine ring led to enhanced activity against both E. coli and S. aureus, supporting the potential application of these compounds in treating infections .
- Mechanistic Insights: Another investigation focused on understanding how these compounds interact at a molecular level, revealing that they may act through competitive inhibition of essential metabolic pathways in bacteria .
Q & A
Q. What synthetic routes are commonly used to prepare 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves coupling a pyrrolidine derivative with a nicotinonitrile scaffold. Key steps include:
- Pyrrolidine functionalization : The hydroxymethyl group on pyrrolidine may require protection (e.g., using tert-butyldimethylsilyl groups) to prevent side reactions during coupling .
- Nucleophilic substitution : Reaction of 2-chloronicotinonitrile with 2-(hydroxymethyl)pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
- Yield optimization : Varying solvents (DMF vs. acetonitrile) and temperatures can improve efficiency. Catalytic additives like KI may enhance reactivity in SNAr reactions .
Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR spectroscopy : Key signals include the pyrrolidine N–CH₂ protons (δ 3.2–3.5 ppm) and the nitrile carbon (δ ~115 ppm in NMR). The hydroxymethyl group appears as a triplet near δ 4.5 ppm .
- IR spectroscopy : A sharp peak at ~2220 cm confirms the nitrile group, while O–H stretches (hydroxymethyl) appear at 3200–3500 cm .
- Mass spectrometry : The molecular ion peak (e.g., m/z 229 for C₁₁H₁₂N₃O) and fragmentation patterns validate the structure .
Q. Which biological targets are associated with structurally related nicotinonitrile derivatives?
Methodological Answer:
- Kinase inhibition : Analogous compounds (e.g., 2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile) inhibit kinases in inflammatory pathways (e.g., JAK/STAT), validated via in vitro kinase assays and ELISA .
- Enzyme interactions : Pyrrolidine-containing derivatives modulate enzymes like dihydrofolate reductase (DHFR) through hydrogen bonding with catalytic residues, as shown in crystallography studies .
Advanced Research Questions
Q. How can computational methods resolve structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitrile group’s electrophilicity) and predict regioselectivity in reactions .
- Molecular docking : Simulate binding to kinases (e.g., JAK3) using AutoDock Vina. Focus on interactions between the hydroxymethyl group and hydrophobic pockets (e.g., ΔG values < -7 kcal/mol suggest strong binding) .
- Hirshfeld surface analysis : Quantify intermolecular forces (e.g., CH–π interactions) in crystal structures to guide solid-state modifications .
Q. How can contradictory bioactivity data across studies be systematically addressed?
Methodological Answer:
- Orthogonal assays : Validate kinase inhibition using both radiometric (e.g., -ATP) and fluorescence-based assays to rule out assay-specific artifacts .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid metabolism in certain models .
- Structural analogs : Compare activity of derivatives (e.g., replacing hydroxymethyl with methoxy groups) to isolate critical functional groups .
Q. What strategies enhance the pharmacokinetic profile of this compound while retaining bioactivity?
Methodological Answer:
- Hydroxymethyl modifications : Acetylation or silylation (e.g., tert-butyldimethylsilyl ether) improves membrane permeability, as shown in Caco-2 cell permeability assays .
- Prodrug design : Convert the nitrile to a amidoxime prodrug to enhance solubility, with in vivo reactivation confirmed via LC-MS/MS .
- SAR-driven optimization : Introduce fluorine atoms at the pyridine C4 position to boost metabolic stability (logP reduction by 0.5 units) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
